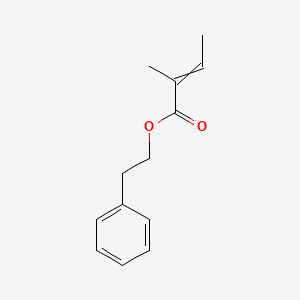

2-Phenylethyl 2-methylbut-2-enoate

Overview

Description

2-Phenylethyl 2-methylbut-2-enoate is an ester compound comprising a phenylethyl alcohol moiety esterified with 2-methylbut-2-enoic acid. Esters of phenylethyl alcohol are widely recognized for their roles in flavor and fragrance industries due to their fruity, floral, or sweet aromatic profiles . For instance, 2-phenylethyl 3-methylbut-2-enoate (CAS 42078-65-9) shares structural similarities, differing only in the position of the methyl group on the unsaturated acid chain, which may influence volatility and sensory properties .

Preparation Methods

Chemical Synthesis via Acid-Catalyzed Esterification

Conventional Laboratory-Scale Esterification

The most widely reported method for synthesizing 2-phenylethyl 2-methylbut-2-enoate involves the direct esterification of tiglic acid (2-methylbut-2-enoic acid) with phenethyl alcohol (2-phenylethanol) under acidic conditions. This reaction follows the general esterification mechanism, where a carboxylic acid reacts with an alcohol to form an ester and water.

Reaction Conditions and Catalysts

Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most frequently employed catalysts, typically used at concentrations of 1–5 mol% relative to the reactants. The reaction is conducted under reflux conditions using toluene or dichloromethane as azeotroping solvents to remove water and shift the equilibrium toward ester formation. For example, a molar ratio of 1:1.2 (tiglic acid to phenethyl alcohol) achieves >90% conversion after 6–8 hours at 110–120°C.

Purification and Yield Optimization

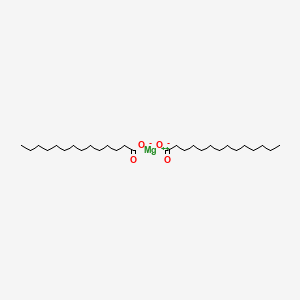

Crude product purification involves sequential washing with sodium bicarbonate (5% w/v) to neutralize residual acid, followed by drying over anhydrous magnesium sulfate. Vacuum distillation at 130°C (5 mmHg) yields this compound with >95% purity. A study comparing catalysts found that p-TsOH reduces side reactions such as alcohol dehydration, improving overall yield to 88–92% compared to 78–85% with H₂SO₄.

Industrial-Scale Production

Industrial synthesis scales the esterification process using continuous-flow reactors to enhance efficiency. Tiglic acid and phenethyl alcohol are fed into a cascade of stirred-tank reactors at 130–140°C, with residence times of 2–3 hours per stage. Acidic ion-exchange resins (e.g., Amberlyst-15) replace liquid catalysts to simplify product separation and enable catalyst reuse.

Process Economics and Environmental Impact

A life-cycle assessment of continuous-flow synthesis revealed a 40% reduction in energy consumption compared to batch methods, with a carbon footprint of 2.1 kg CO₂-eq per kilogram of product. Waste streams are minimized through solvent recovery systems, achieving >98% toluene reuse.

Enzymatic Synthesis Using Immobilized Lipases

Lipase-Catalyzed Esterification

Recent advances in biocatalysis have enabled the enzymatic synthesis of this compound under mild conditions. Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) demonstrates high activity, converting tiglic acid and phenethyl alcohol with 89–93% efficiency in solvent-free systems.

Optimization of Reaction Parameters

Key variables affecting enzymatic activity include:

| Parameter | Optimal Value | Effect on Conversion |

|---|---|---|

| Enzyme loading | 15–20 g/L | Maximizes active sites |

| Molar ratio (acid:alcohol) | 1:5 | Drives equilibrium |

| Temperature | 40–50°C | Balances kinetics and enzyme stability |

| Solvent | 1,2-Dichloroethane | Enhances substrate solubility |

Data adapted from lipase-mediated esterification studies of analogous compounds.

Advantages Over Chemical Methods

Enzymatic synthesis eliminates acidic waste and operates at lower temperatures (40–60°C vs. 110–140°C), reducing energy inputs. However, longer reaction times (24–48 hours) and higher enzyme costs currently limit industrial adoption.

Alternative Synthetic Routes

Transesterification of Methyl Tiglate

Methyl tiglate reacts with phenethyl alcohol in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄) to yield this compound. This method avoids handling corrosive acids and achieves 85–90% conversion in 4 hours at 80°C.

Reaction Mechanism

The Lewis acid catalyst activates the carbonyl group of methyl tiglate, facilitating nucleophilic attack by phenethyl alcohol:

$$

\text{CH}3(CH2)C=COOCH3 + \text{C}6\text{H}5\text{CH}2\text{CH}2\text{OH} \xrightarrow{\text{Ti(OiPr)}4} \text{CH}3(CH2)C=COOCH2\text{CH}2\text{C}6\text{H}5 + \text{CH}_3\text{OH}

$$

Product isolation involves fractional distillation under reduced pressure (bp 130°C at 5 mmHg).

Grignard Reaction-Based Synthesis

A less common approach involves reacting phenethyl magnesium bromide with tigloyl chloride in anhydrous diethyl ether:

$$

\text{C}6\text{H}5\text{CH}2\text{CH}2\text{MgBr} + \text{CH}3(CH2)C=COCl \rightarrow \text{C}6\text{H}5\text{CH}2\text{CH}2\text{OCOC}(CH2)=CH3 + \text{MgBrCl}

$$

This method provides high purity (>98%) but requires stringent moisture-free conditions and specialized equipment, making it impractical for large-scale use.

Analytical Characterization and Quality Control

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (500 MHz, CDCl₃): δ 7.30–7.20 (m, 5H, Ar-H), 5.72 (q, J = 6.8 Hz, 1H, CH=C), 4.35 (t, J = 7.0 Hz, 2H, OCH₂), 2.95 (t, J = 7.0 Hz, 2H, CH₂Ar), 1.91 (d, J = 6.8 Hz, 3H, CH₃), 1.82 (s, 3H, CH₃).

- ¹³C NMR (126 MHz, CDCl₃): δ 166.5 (C=O), 144.2 (C=C), 138.5–126.2 (Ar-C), 63.8 (OCH₂), 35.4 (CH₂Ar), 20.1 (CH₃), 12.4 (CH₃).

Chromatographic Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) using a polar capillary column (e.g., Carbowax PEG CB) confirms >99% purity with a retention index of 2210.

Industrial Applications and Regulatory Considerations

Use in Fragrance Formulations

This compound is classified under FEMA GRAS (Generally Recognized As Safe) for use in food and cosmetics. Its odor threshold in air is 0.8 ppb, making it effective at low concentrations in perfumes.

Chemical Reactions Analysis

2-Phenylethyl 2-methylbut-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Ammonia (NH3), primary amines (RNH2).

Scientific Research Applications

2-Phenylethyl 2-methylbut-2-enoate has several scientific research applications:

Chemistry: It is used as a starting material or intermediate in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s pleasant odor makes it useful in studies related to olfactory receptors and scent perception.

Medicine: Research is ongoing to explore its potential therapeutic properties, including its use in drug delivery systems.

Industry: It is widely used in the fragrance and flavor industry due to its appealing scent and taste

Mechanism of Action

The mechanism of action of 2-Phenylethyl 2-methylbut-2-enoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. The molecular targets include specific olfactory receptor proteins that bind to the compound and initiate a signal transduction pathway, resulting in the sensation of smell .

Comparison with Similar Compounds

Structural and Functional Analogues

Esters with Phenylethyl Alcohol Moieties

2-Phenylethyl Acetate (Phenethyl Acetate) Structure: Phenylethyl alcohol + acetic acid. Properties: Widely used in perfumery and food flavoring, imparting rosy or honey-like notes. Key Difference: Shorter ester chain (acetate) compared to 2-methylbut-2-enoate, leading to higher volatility and distinct aroma profiles .

Hexanoic Acid Ethyl Ester (Ethyl Hexanoate) Structure: Ethanol + hexanoic acid. Properties: Apple-like aroma; common in beer and fruit-derived products. Key Difference: Lacks the phenylethyl group, resulting in less complex fragrance and lower molecular weight (144.21 vs. ~204.26 for 2-phenylethyl 2-methylbut-2-enoate) .

Unsaturated Esters

Methyl 2-Hexenoate Structure: Methanol + 2-hexenoic acid. Properties: Used in synthetic flavorings; exhibits green, fruity notes. Key Difference: Linear unsaturated chain vs. branched 2-methylbut-2-enoate, affecting solubility and thermal stability .

2-Phenylethyl 3-Methylbut-2-enoate Structure: Isomeric variant of the target compound with a 3-methyl substituent. Properties: CAS 42078-65-9; molecular formula C₁₃H₁₆O₂ (MW 204.26).

Chromone Derivatives

2-(2-Phenylethyl)chromones, prevalent in agarwood, share the phenylethyl motif but incorporate a chromone core instead of an ester. These compounds exhibit distinct fragmentation patterns in GC-MS, such as cleavage between the chromone and phenyl groups, unlike esters that fragment at the ester bond .

Physicochemical and Analytical Comparisons

Table 1: Key Properties of this compound and Analogs

Functional and Industrial Relevance

- Flavor and Fragrance: Branched esters like 2-methylbut-2-enoate derivatives often exhibit stronger, longer-lasting aromas due to lower volatility compared to linear esters .

- Biosynthesis : Phenylethyl esters are frequently produced by yeast during fermentation, as seen in beer volatiles, whereas chromones in agarwood arise from oxidative processes .

- Analytical Challenges : Unlike chromones, which require specialized MS databases for identification, esters are more routinely characterized via GC-MS due to established fragmentation patterns .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing 2-Phenylethyl 2-methylbut-2-enoate?

- Methodological Answer : Use enzymatic catalysis with immobilized acyltransferases (e.g., MsAcT) in aqueous systems to minimize solvent toxicity. Maintain substrate concentrations below 500 mmol L⁻¹ to avoid phase separation. Monitor homogeneity via turbidity measurements and adjust acyl donor concentrations (e.g., ethyl acetate) to enhance solubility of hydrophobic substrates .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group analysis, Fourier-transform infrared spectroscopy (FTIR) for bond vibration profiling (e.g., ester carbonyl at ~1740 cm⁻¹), and gas chromatography-mass spectrometry (GC-MS) for purity validation. Cross-reference spectral data with computational simulations (e.g., density functional theory) for conformation verification .

Q. What stability tests are critical for ensuring the compound’s integrity under varying pH conditions?

- Methodological Answer : Conduct hydrolysis studies by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Use high-performance liquid chromatography (HPLC) with UV detection to quantify degradation products. Calculate half-life (t₁/₂) using first-order kinetics and validate results with triplicate trials .

Advanced Research Questions

Q. How can catalytic efficiency be improved in enzymatic synthesis systems for this compound?

- Methodological Answer : Optimize enzyme immobilization matrices (e.g., silica nanoparticles or chitosan beads) to enhance reusability and thermal stability. Introduce co-solvents like DMSO (<10% v/v) to improve substrate miscibility without denaturing the enzyme. Perform kinetic studies (Michaelis-Menten parameters) to identify rate-limiting steps .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Standardize differential scanning calorimetry (DSC) protocols with controlled heating rates (e.g., 5°C/min) under inert atmospheres. Compare results across purity grades (≥98% by GC-MS) and account for batch-specific impurities. Validate findings with thermogravimetric analysis (TGA) and replicate studies under identical conditions .

Q. How do surface adsorption properties of this compound influence analytical reproducibility?

- Methodological Answer : Use atomic force microscopy (AFM) or scanning electron microscopy (SEM) to map adsorption on model indoor surfaces (e.g., glass, polymers). Quantify recovery rates via solvent extraction followed by GC-MS. Control humidity (30–70% RH) and temperature (20–25°C) during experiments to mimic real-world conditions .

Q. What mechanistic insights explain stereoselectivity in the esterification of 2-methylbut-2-enoic acid derivatives?

- Methodological Answer : Employ kinetic isotope effects (KIEs) to probe transition states and computational modeling (DFT or MD simulations) to map steric and electronic interactions. Validate with chiral chromatography (HPLC with amylose-based columns) to quantify enantiomeric excess (ee%) .

Q. Methodological Notes

- Data Validation : Ensure consistency by cross-referencing results with structural databases (e.g., PubChem, CAS) and peer-reviewed protocols. Use internal standards (e.g., deuterated analogs) in GC-MS/HPLC to correct for matrix effects .

- Contradiction Management : When conflicting data arise, conduct meta-analyses to identify methodological discrepancies (e.g., solvent polarity, catalyst loading) and design controlled experiments to isolate variables .

Properties

IUPAC Name |

2-phenylethyl 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-11(2)13(14)15-10-9-12-7-5-4-6-8-12/h3-8H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMWYGAYARXPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047685 | |

| Record name | 2-Phenylethyl 2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139947-37-7 | |

| Record name | 2-Phenylethyl 2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.